molecular formula C23H26N4O4S B14099785 5-(2-hydroxy-5-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide

5-(2-hydroxy-5-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide

Cat. No.: B14099785
M. Wt: 454.5 g/mol
InChI Key: VQAOFGJYMCYRMJ-UHFFFAOYSA-N
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Description

The compound 5-(2-hydroxy-5-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrazole ring, a benzothiophene moiety, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-5-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the benzothiophene moiety, and the attachment of the carbamoyl and hydroxy groups. Common reagents used in these reactions include hydrazine derivatives, benzothiophene precursors, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxy-5-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxamide group produces an amine.

Scientific Research Applications

5-(2-hydroxy-5-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-5-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-hydroxyphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide
  • 5-(2-hydroxy-5-methylphenyl)-N-{3-[(2-ethoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 5-(2-hydroxy-5-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide lies in its specific functional groups and structural arrangement, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential.

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H26N4O4S/c1-13-7-8-18(28)15(11-13)16-12-17(27-26-16)21(29)25-23-20(22(30)24-9-10-31-2)14-5-3-4-6-19(14)32-23/h7-8,11-12,28H,3-6,9-10H2,1-2H3,(H,24,30)(H,25,29)(H,26,27)

InChI Key

VQAOFGJYMCYRMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCOC

Origin of Product

United States

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